Remacemide - 128298-28-2

Remacemide

Catalog Number: EVT-1212296
CAS Number: 128298-28-2
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide is a stilbenoid.
Classification

Remacemide falls under the category of NMDA receptor antagonists, which are compounds that inhibit the action of the NMDA receptor, a subtype of glutamate receptor in the brain. This classification places it within a broader group of neuropharmacological agents that modulate excitatory neurotransmission.

Synthesis Analysis

The synthesis of remacemide involves a multi-step chemical process. One common method begins with the preparation of the intermediate compound 1-methyl-1,2-diphenylethylamine, which is then reacted with glycine to produce remacemide. The synthesis can be outlined as follows:

  1. Formation of Intermediate: 1,2-diphenylethylamine is reacted with glycine to form an intermediate.
  2. Acetylation: The intermediate undergoes acetylation to yield remacemide.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and quality.

In industrial settings, reaction conditions such as temperature, pH, and time are optimized to maximize yield and purity.

Structural Data

  • Molecular Formula: C17H20N2OC_{17}H_{20}N_{2}O
  • Molecular Weight: Approximately 284.36 g/mol
  • Functional Groups: Amine, amide

The structural configuration contributes to its pharmacological activity, particularly its interaction with NMDA receptors.

Chemical Reactions Analysis

Remacemide participates in various chemical reactions:

  • Oxidation: Under specific conditions, remacemide can be oxidized to form corresponding N-oxide derivatives.
  • Reduction: It can also undergo reduction reactions to yield amine derivatives.
  • Substitution Reactions: These occur primarily at the amine group, allowing for the formation of various derivatives.

Common reagents used in these reactions include:

  • Oxidizing agents like hydrogen peroxide.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Alkyl halides or acyl chlorides for substitution reactions.
Mechanism of Action

Remacemide exerts its pharmacological effects by weakly and noncompetitively binding to the ionic channel site of the NMDA receptor complex. This binding inhibits excessive excitatory neurotransmission associated with various neurological conditions. Notably, remacemide acts as a prodrug; it metabolizes into a more potent active metabolite known as FPL 12495, which has a significantly lower IC50 value (approximately 0.48 μM) compared to remacemide itself (68 μM). This metabolite binds more effectively to NMDA receptors and is primarily responsible for the observed effects against excitotoxicity .

Physical and Chemical Properties Analysis

Remacemide exhibits several notable physical and chemical properties:

Additional Properties

  • Melting Point: Information on specific melting points may vary based on salt forms (e.g., hydrochloride).
  • pH Stability: Optimal stability at physiological pH levels.
Applications

Remacemide has been explored for various scientific applications:

  • Neuroscience Research: Used as a model compound to study NMDA receptor interactions and their implications in excitotoxicity.
  • Clinical Research: Investigated for its potential efficacy in treating drug-resistant epilepsy and other neurological disorders .
  • Pharmacology: Assessed for its effects on neuronal activity and neurotransmission dynamics.

Despite its modest efficacy in clinical trials for epilepsy treatment, where it showed limited effectiveness compared to placebo , ongoing research continues to explore other potential applications within neurology.

Introduction to Remacemide

Historical Development and Pharmacological Classification

Origins and Mechanism DiscoveryRemacemide hydrochloride (trade name Ecovia) emerged from Fisons Pharmaceuticals' drug discovery program in the late 1980s, designed as a phenytoin analog with enhanced neuroprotective properties. Preclinical studies identified dual mechanisms:

  • Low-affinity non-competitive NMDA receptor antagonism: Binds allosterically and within the ion channel, inhibiting glutamate-induced excitotoxicity [1] [6].
  • Sodium channel blockade: Suppresses sustained neuronal firing, stabilizing hyperexcitable membranes [1] [9].

In 1990, anticonvulsant activity was confirmed in maximal electroshock (MES) tests in rodents, prompting clinical development [1] [6].

Development Timeline and Status

  • 1990–1995 (Fisons): Advanced to Phase IIb trials for epilepsy and Phase I for Huntington’s disease [1].
  • 1995 (Astra acquisition): Astra absorbed Fisons' R&D pipeline, prioritizing remacemide for epilepsy (Phase III) and Parkinson’s disease (Phase II) [1] [4].
  • 2000 (AstraZeneca): Received FDA orphan drug designation for Huntington’s disease. Projected NDAs for Huntington’s (2001) and Parkinson’s (post-2003) [1].
  • 2001: Development halted due to modest efficacy in epilepsy trials and strategic portfolio decisions [1] [4].

Pharmacological ClassificationRemacemide is classified as a dual-mode anticonvulsant and neuroprotectant. Key pharmacological attributes include:

  • Metabolic activation: Functions partially as a prodrug. Its primary metabolite, desglycinyl remacemide (FPL 12495/ARL 12495AA), exhibits 140-fold higher NMDA receptor affinity (IC~50~ = 0.48 μM vs. parent compound’s 68 μM) [1] [6].
  • Broad-spectrum activity: Effective in MES, amygdala-kindled seizures, and cocaine-induced convulsions, but inactive against pentylenetetrazol or bicuculline models [6] [9].
  • Neuroprotection: Demonstrated in models of ischemic stroke and neurodegenerative disorders via NMDA receptor modulation [1] [9].

Table 1: Key Development Milestones for Remacemide

YearPhaseIndication(s)Developmental Status
1990PreclinicalEpilepsyAnticonvulsant activity confirmed in rodent models
1995Phase IIb/IIIEpilepsyAcquired by Astra; trials ongoing
1998Phase IIParkinson’s diseaseNeuroprotective effects investigated
2000Phase IIIHuntington’s diseaseFDA orphan designation granted (trade name: Ecovia)
2001DiscontinuedAll indicationsDevelopment ceased

Structural Characteristics and Enantiomeric Properties

Molecular Structure and ChiralityRemacemide (C~17~H~20~N~2~O·HCl) is a racemic mixture of two enantiomers. Its core structure comprises:

  • A diphenylalkyl backbone linked to a glycineamide moiety [1].
  • A chiral center at the C-2 carbon of the propan-2-yl group, bonded to hydrogen, methyl, phenyl, and N-glycinamide groups [1] [5].

The chiral center confers stereoisomerism, producing (R)- and (S)-enantiomers (designated by absolute configuration) [5] [10].

Structural Diagram:

O  ║  NH  │  CH₂─C─NH₂  │  CH₃─C─CH₂─C₆H₅  │  C₆H₅  *Chiral center denoted by "*"  

Enantiomeric Activity and Resolution

  • Differential potency: The (-)-enantiomer (absolute configuration unspecified) matches the racemate’s potency in MES seizure prevention, while the (+)-enantiomer is less effective [1] [6].
  • Metabolite stereoselectivity: The S-isomer of FPL 12495 (FPL 12859) exhibits superior NMDA affinity and anticonvulsant activity compared to the R-isomer [1].
  • Synthesis challenges: As a racemate, remacemide’s clinical formulation contained equimolar enantiomers. No enantiopure formulations were commercialized, though salt variations (e.g., hydrochloride) were explored for pediatric suspensions [1].

Metabolite Structure-Activity RelationshipsRemacemide undergoes hepatic metabolism to ≥8 metabolites. Key active derivatives include:

  • FPL 12495: Bioactive desglycine metabolite with enhanced NMDA affinity [1].
  • FPL 15053 (N-hydroxy-desglycinate) and FPL 14331/14465 (p-hydroxy-desglycinates): Moderate anticonvulsant activity [1].
  • FPL 14981 (β-hydroxy-desglycinate): Prevents N-methyl-d,l-aspartate (NMDLA)-induced convulsions [1].

Table 2: Key Metabolites of Remacemide and Biological Activity

MetaboliteChemical ModificationReceptor BindingAnticonvulsant Activity
FPL 12495Desglycine derivativeHigh (IC~50~ = 0.48 µM)Potent in MES models
FPL 12859S-isomer of FPL 12495Very highMost potent isomer
FPL 15053N-hydroxy-desglycinateModerateModest efficacy in rodents
FPL 14331p-hydroxy-desglycinateWeakActive post-i.p./i.v. dosing
FPL 14981β-hydroxy-desglycinateNot reportedPrevents NMDLA-induced convulsions

Physicochemical Properties

  • Solubility: Highly soluble as hydrochloride salt; alternative salts explored for taste/pediatric use [1].
  • Blood-brain barrier penetration: Brain Uptake Index (BUI) = 51 ± 0.9, indicating efficient CNS access [1].

Properties

CAS Number

128298-28-2

Product Name

Remacemide

IUPAC Name

2-amino-N-(1,2-diphenylpropan-2-yl)acetamide

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13,18H2,1H3,(H,19,20)

InChI Key

YSGASDXSLKIKOD-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN

Synonyms

2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide
FPL 12924AA
FPL-12944AA
PR 934-423
PR-934-423
remacemide
remacemide monohydrochloride, (+-)-isome

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.